Trilostane

Catalog No.
S548868
CAS No.
13647-35-3
M.F
C20H27NO3
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilostane

CAS Number

13647-35-3

Product Name

Trilostane

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Solubility

5.93e-02 g/L

Synonyms

WIN24540; WIN-24540; WIN 24540; Trilostane; DB01108; D-01180; D 01180; Modrastane. Desopan; Modrenal.

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C

Description

The exact mass of the compound Trilostane is 329.19909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Trilostane functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) []. This enzyme plays a crucial role in the synthesis of cortisol, the primary glucocorticoid hormone in the body. By inhibiting 3β-HSD, trilostane restricts the conversion of precursor molecules into cortisol, ultimately leading to a reduction in circulating cortisol levels []. This mechanism offers a targeted approach to managing HAC by directly affecting cortisol production.

Effectiveness in Canine HAC

Research has established trilostane as an effective treatment for canine HAC. Studies demonstrate its ability to control clinical signs associated with the condition, including excessive thirst and urination, panting, pot-bellied appearance, muscle weakness, and hair loss []. However, ongoing research is exploring ways to optimize treatment protocols.

One area of investigation involves the optimal dosing schedule. The duration of cortisol suppression after a trilostane dose can be less than 12 hours. Therefore, some studies suggest that administering trilostane twice daily may be more beneficial for certain dogs. Additionally, researchers are exploring alternative methods for monitoring treatment efficacy, as the current gold standard ACTH stimulation test may not always correlate with clinical signs [].

Trilostane, chemically known as 4α,5-epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile, is a synthetic steroid compound primarily recognized for its role as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition is significant in the context of steroidogenesis, particularly in conditions such as Cushing's syndrome, where there is excessive production of adrenal steroids. Trilostane is administered orally and has been utilized in veterinary medicine for the treatment of hyperadrenocorticism in dogs and cats, as well as Alopecia X in dogs .

  • Trilostane acts as a steroidogenesis inhibitor, specifically targeting the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) within the adrenal cortex [, ]. This enzyme plays a crucial role in the production of cortisol, a hormone involved in various physiological processes. By inhibiting 3β-HSD, trilostane reduces cortisol synthesis, which helps manage Cushing's syndrome in dogs, a condition characterized by excessive cortisol production.
  • Veterinary Use: Trilostane is generally well-tolerated in dogs when used as prescribed by a veterinarian []. However, side effects like anorexia, lethargy, vomiting, and diarrhea can occur [].
  • Human Use: Trilostane was withdrawn from the human market due to concerns about hepatotoxicity (liver damage) [].

Trilostane acts by inhibiting the conversion of Δ5-3β-hydroxysteroids into Δ4-3-ketosteroids. Specifically, it blocks the enzymatic pathways that convert pregnenolone to progesterone and dehydroepiandrosterone to androstenedione, among other steroid transformations. This results in a decrease in the synthesis of various steroid hormones, including glucocorticoids like cortisol and mineralocorticoids like aldosterone .

Trilostane can be synthesized from testosterone through a multi-step process involving several chemical transformations. The synthesis typically includes:

  • Reduction: Converting testosterone to a suitable precursor.
  • Epoxidation: Introducing an epoxide group to create a key intermediate.
  • Functional Group Modification: Adjusting functional groups to yield trilostane.
  • Purification: Isolating and purifying the final product for use .

Trilostane is primarily used in veterinary medicine for:

  • Treatment of Hyperadrenocorticism: It effectively reduces excessive cortisol production in affected animals.
  • Management of Alopecia X: Trilostane has been employed as a treatment option for this condition in dogs .

While it was previously approved for human use, it was withdrawn from the U.S. market due to safety concerns .

Trilostane's interactions with other drugs are critical for its safe use. It should be used cautiously with:

  • ACE Inhibitors: Such as benazepril or enalapril.
  • Antifungal Agents: Like ketoconazole.
  • Other Steroid Inhibitors: Including aminoglutethimide and mitotane.

These interactions can lead to increased risks of adverse effects or reduced efficacy of trilostane . Monitoring through regular veterinary check-ups is recommended when using trilostane alongside these medications.

Several compounds share similarities with trilostane, particularly regarding their mechanism of action or therapeutic applications. Here are some notable examples:

Compound NameMechanism/ActivityUnique Features
KetoconazoleInhibits steroidogenesisAntifungal properties; broader spectrum
MitotaneAdrenolytic agentUsed specifically for adrenal tumors
AminoglutethimideInhibits steroid synthesisPrimarily used in cancer treatment
MifepristoneGlucocorticoid receptor antagonistUsed for medical abortion and Cushing's syndrome
SpironolactoneAldosterone antagonistDiuretic properties; treats fluid retention

Trilostane's uniqueness lies in its specific inhibition of 3β-hydroxysteroid dehydrogenase without affecting aromatase activity, making it particularly effective for managing conditions related to excess adrenal steroids while having distinct pharmacological properties compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.19909372 g/mol

Monoisotopic Mass

329.19909372 g/mol

Heavy Atom Count

24

LogP

3
3

Appearance

Solid powder

Melting Point

264 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0FPV48Q5R

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of Cushing's syndrome. It is normally used in short-term treatment until permanent therapy is possible.

Pharmacology

Trilostane blocks an enzyme involved in the production of several steroids including cortisol. Inhibiting this enzyme inhibits the production of cortisol. In Cushing's syndrome, the adrenal gland overproduces steroids. Although steroids are important for various functions of the body, too much can cause problems. Trilostane reduces the amount of steroids produced by the adrenal gland. This product was withdrawn from the U.S. market in April 1994.
Trilostane is a synthetic derivative of androstane with adrenocortical suppressive properties. Trilostane reversibly inhibits 3 beta-hydroxysteroid dehydrogenase delta 5-4 isomerase in the adrenal cortex, resulting in the decreased synthesis of mineralocorticoids and glucocorticoids and the decreased conversion of pregnenolone to progesterone. (NCI04)

MeSH Pharmacological Classification

Abortifacient Agents, Steroidal

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02C - Antiadrenal preparations
H02CA - Anticorticosteroids
H02CA01 - Trilostane

Mechanism of Action

Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD3B [HSA:3283 3284] [KO:K00070]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13647-35-3

Metabolism Metabolites

Hepatic.

Wikipedia

Trilostane
Clofedanol

Biological Half Life

8 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Midence JN, Drobatz KJ, Hess RS. Cortisol Concentrations in Well-Regulated Dogs with Hyperadrenocorticism Treated with Trilostane. J Vet Intern Med. 2015 Nov;29(6):1529-33. doi: 10.1111/jvim.13615. Epub 2015 Sep 16. PubMed PMID: 26374943.
2: Fracassi F, Corradini S, Floriano D, Boari A, Aste G, Pietra M, Bergamini PF, Dondi F. Prognostic factors for survival in dogs with pituitary-dependent hypercortisolism treated with trilostane. Vet Rec. 2015 Jan 10;176(2):49. doi: 10.1136/vr.102546. Epub 2014 Aug 28. PubMed PMID: 25170036.
3: Bonadio CM, Feldman EC, Cohen TA, Kass PH. Comparison of adrenocorticotropic hormone stimulation test results started 2 versus 4 hours after trilostane administration in dogs with naturally occurring hyperadrenocorticism. J Vet Intern Med. 2014 Jul-Aug;28(4):1239-43. doi: 10.1111/jvim.12357. Epub 2014 May 26. PubMed PMID: 24863172.
4: Sun L, Jin R, Peng Z, Zhou Q, Qian H, Fu Z. Effects of trilostane and fipronil on the reproductive axis in an early life stage of the Japanese medaka (Oryzias latipes). Ecotoxicology. 2014 Aug;23(6):1044-54. doi: 10.1007/s10646-014-1248-0. Epub 2014 Apr 29. PubMed PMID: 24777665.
5: Teshima T, Matsumoto H, Kumagai T, Kurano M, Koyama H. Expression of 11β-hydroxysteroid dehydrogenase isoforms in canine adrenal glands treated with trilostane. Vet J. 2014 Jun;200(3):452-5. doi: 10.1016/j.tvjl.2014.03.022. Epub 2014 Mar 26. PubMed PMID: 24745768.
6: Arenas C, Melián C, Pérez-Alenza MD. Long-term survival of dogs with adrenal-dependent hyperadrenocorticism: a comparison between mitotane and twice daily trilostane treatment. J Vet Intern Med. 2014 Mar-Apr;28(2):473-80. doi: 10.1111/jvim.12303. Epub 2014 Feb 3. PubMed PMID: 24495125.
7: Tung D, Ciallella J, Hain H, Cheung PH, Saha S. Possible therapeutic effect of trilostane in rodent models of inflammation and nociception. Curr Ther Res Clin Exp. 2013 Dec;75:71-6. doi: 10.1016/j.curtheres.2013.09.004. PubMed PMID: 24465047; PubMed Central PMCID: PMC3898193.
8: Reid LE, Behrend EN, Martin LG, Kemppainen RJ, Ward CR, Lurye JC, Donovan TC, Lee HP. Effect of trilostane and mitotane on aldosterone secretory reserve in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Mar-Apr;28(2):443-50. doi: 10.1111/jvim.12276. Epub 2014 Jan 8. PubMed PMID: 24400747.
9: Griebsch C, Lehnert C, Williams GJ, Failing K, Neiger R. Effect of trilostane on hormone and serum electrolyte concentrations in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Jan-Feb;28(1):160-5. doi: 10.1111/jvim.12268. Epub 2013 Dec 16. PubMed PMID: 24341822.
10: Arenas C, Melián C, Pérez-Alenza MD. Evaluation of 2 trilostane protocols for the treatment of canine pituitary-dependent hyperadrenocorticism: twice daily versus once daily. J Vet Intern Med. 2013 Nov-Dec;27(6):1478-85. doi: 10.1111/jvim.12207. Epub 2013 Sep 30. PubMed PMID: 24118316.
11: Braun C, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Comparison of two treatment regimens with trilostane in dogs with pituitary-dependent hyperadrenocorticism. Schweiz Arch Tierheilkd. 2013 Oct;155(10):551-8. doi: 10.1024/0036-7281/a000511. PubMed PMID: 24091230.
12: Mellett Keith AM, Bruyette D, Stanley S. Trilostane therapy for treatment of spontaneous hyperadrenocorticism in cats: 15 cases (2004-2012). J Vet Intern Med. 2013 Nov-Dec;27(6):1471-7. doi: 10.1111/jvim.12178. Epub 2013 Sep 6. PubMed PMID: 24011349.
13: Burkhardt WA, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Evaluation of baseline cortisol, endogenous ACTH, and cortisol/ACTH ratio to monitor trilostane treatment in dogs with pituitary-dependent hypercortisolism. J Vet Intern Med. 2013 Jul-Aug;27(4):919-23. doi: 10.1111/jvim.12111. Epub 2013 May 23. PubMed PMID: 23701195.
14: Augusto M, Burden A, Neiger R, Ramsey I. A comparison of once and twice daily administration of trilostane to dogs with hyperadrenocorticism. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2012;40(6):415-24. PubMed PMID: 23242222.
15: Cho KD, Kang JH, Chang D, Na KJ, Yang MP. Efficacy of low- and high-dose trilostane treatment in dogs (< 5 kg) with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2013 Jan-Feb;27(1):91-8. doi: 10.1111/jvim.12007. Epub 2012 Nov 20. PubMed PMID: 23167780.
16: Reine NJ. Medical management of pituitary-dependent hyperadrenocorticism: mitotane versus trilostane. Top Companion Anim Med. 2012 Feb;27(1):25-30. doi: 10.1053/j.tcam.2012.06.002. PubMed PMID: 22958794.
17: Feldman EC, Kass PH. Trilostane dose versus body weight in the treatment of naturally occurring pituitary-dependent hyperadrenocorticism in dogs. J Vet Intern Med. 2012 Jul-Aug;26(4):1078-80. doi: 10.1111/j.1939-1676.2012.00956.x. Epub 2012 Jun 18. PubMed PMID: 22708554.
18: Cook AK, Nieuwoudt CD, Longhofer SL. Pharmaceutical evaluation of compounded trilostane products. J Am Anim Hosp Assoc. 2012 Jul-Aug;48(4):228-33. doi: 10.5326/JAAHA-MS-5763. Epub 2012 May 18. PubMed PMID: 22611212.
19: Griffies JD. Old or new? A comparison of mitotane and trilostane for the management of hyperadrenocorticism. Compend Contin Educ Vet. 2013 May;35(5):E3. PubMed PMID: 23677783.
20: Ouschan C, Lepschy M, Zeugswetter F, Möstl E. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study. Vet Res Commun. 2012 Mar;36(1):35-40. doi: 10.1007/s11259-011-9509-3. Epub 2011 Nov 25. PubMed PMID: 22113849.

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